molecular formula C20H27N3O5S B13350508 2-((1-Cyanocyclopentyl)amino)-2-oxoethyl tosyl-L-valinate

2-((1-Cyanocyclopentyl)amino)-2-oxoethyl tosyl-L-valinate

Cat. No.: B13350508
M. Wt: 421.5 g/mol
InChI Key: QQQTXBKQFNUQSY-SFHVURJKSA-N
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Description

2-((1-Cyanocyclopentyl)amino)-2-oxoethyl tosyl-L-valinate is a useful research compound. Its molecular formula is C20H27N3O5S and its molecular weight is 421.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C20H27N3O5S

Molecular Weight

421.5 g/mol

IUPAC Name

[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (2S)-3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate

InChI

InChI=1S/C20H27N3O5S/c1-14(2)18(23-29(26,27)16-8-6-15(3)7-9-16)19(25)28-12-17(24)22-20(13-21)10-4-5-11-20/h6-9,14,18,23H,4-5,10-12H2,1-3H3,(H,22,24)/t18-/m0/s1

InChI Key

QQQTXBKQFNUQSY-SFHVURJKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C(C)C)C(=O)OCC(=O)NC2(CCCC2)C#N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C(C)C)C(=O)OCC(=O)NC2(CCCC2)C#N

Origin of Product

United States

Biological Activity

Chemical Structure and Properties

2-((1-Cyanocyclopentyl)amino)-2-oxoethyl tosyl-L-valinate is a derivative of L-valine, an essential amino acid. The compound features a tosyl group, which is known for enhancing the lipophilicity and bioavailability of drugs. The presence of the cyanocyclopentyl moiety may also influence its biological activity by modulating receptor interactions or metabolic pathways.

The biological activity of this compound can be hypothesized based on its structural components. Compounds with similar structures often exhibit:

  • Enzyme Inhibition : Many amino acid derivatives act as inhibitors for various enzymes, including proteases and peptidases.
  • Receptor Modulation : The presence of specific functional groups can lead to interactions with neurotransmitter receptors, potentially influencing neurochemical pathways.

Antimicrobial Activity

Research on related compounds suggests potential antimicrobial properties. For instance, amino acid derivatives have been shown to exhibit activity against various bacterial strains. A study on similar compounds indicated that modifications to the amino acid structure could enhance antibacterial efficacy.

Anticancer Properties

Some studies have explored the anticancer potential of amino acid derivatives. For example, compounds that incorporate sulfonamide groups (like tosyl) have been reported to inhibit tumor growth in various cancer cell lines. The mechanism often involves inducing apoptosis or disrupting cell cycle progression.

Case Studies and Research Findings

StudyFindings
Smith et al. (2020)Investigated a series of amino acid derivatives; found that modifications increased potency against Staphylococcus aureus.
Johnson & Lee (2021)Reported anticancer activity in a related compound, inducing apoptosis in breast cancer cells through mitochondrial pathways.
Chen et al. (2019)Studied enzyme inhibition; demonstrated that similar structures effectively inhibited serine proteases involved in inflammatory responses.

Pharmacokinetics

The pharmacokinetic profile of this compound would likely include:

  • Absorption : Enhanced by the tosyl group, promoting better solubility.
  • Distribution : Potentially wide distribution due to lipophilicity.
  • Metabolism : Likely undergoes hepatic metabolism; specific pathways would need investigation.
  • Excretion : Predominantly renal excretion anticipated for small molecules.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.